16,17-Epoxypregnenolone

Description

Contextualization within Steroid Chemistry and Biochemistry Research

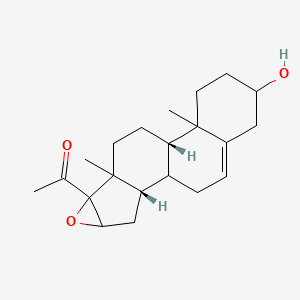

16,17-Epoxypregnenolone, chemically known as 3β-hydroxy-16α,17α-epoxypregn-5-en-20-one, is an epoxy steroid derived from pregnenolone (B344588). nih.gov Its core structure features the characteristic four-ring steroid nucleus, but with the notable addition of a highly reactive epoxide ring at the 16 and 17 positions. ontosight.ainih.gov This epoxide group, a three-membered ring containing an oxygen atom, imparts significant chemical reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex steroids. nih.gov

In the broader context of steroid chemistry, this compound is recognized as a key building block. smolecule.com Steroids, as a class of organic compounds, are fundamental to numerous physiological processes, and the ability to synthesize specific steroid hormones and their analogues is crucial for pharmaceutical development. ontosight.aisemanticscholar.org The synthesis of many commercially important corticosteroids and sex hormones often involves a multi-step process, and this compound can serve as a pivotal precursor in these pathways. chemicalbook.com Its preparation can be achieved through methods like the epoxidation of 16-dehydropregnenolone (B108158) acetate (B1210297) or through a series of reactions starting from diosgenin (B1670711). chemicalbook.comchemicalbook.comgoogle.com

From a biochemical perspective, the study of this compound and its metabolic fate provides insights into the enzymatic machinery of various organisms. scispace.com Researchers investigate how microorganisms, for instance, can transform this synthetic steroid, revealing novel metabolic pathways and enzymatic activities. nih.govnih.gov These biotransformation studies are not only of academic interest but also hold potential for developing "green" and efficient methods for producing valuable steroid derivatives. researchgate.net

Academic Significance as a Steroid Intermediate and Research Substrate

The primary academic significance of this compound lies in its role as a versatile steroid intermediate. smolecule.com Its reactive epoxide ring allows for a variety of chemical modifications, enabling chemists to introduce different functional groups and build more complex steroid architectures. smolecule.com For example, the epoxide ring can be opened by nucleophiles, leading to the formation of a range of derivatives with potential biological activities. smolecule.com This chemical tractability makes it an essential tool for medicinal chemists exploring structure-activity relationships in the development of new therapeutic agents.

Furthermore, this compound serves as a valuable research substrate for studying enzymatic transformations. smolecule.com By exposing this compound to various enzymes, particularly those from microbial sources, scientists can discover and characterize novel biocatalysts. scispace.comnih.govnih.gov For instance, studies have shown that certain bacterial and fungal strains can hydroxylate or otherwise modify this compound at specific positions, leading to the production of new steroid derivatives. scispace.comnih.gov These biotransformation studies contribute to our understanding of steroid metabolism and can pave the way for biotechnological applications in steroid synthesis. nih.gov

The compound and its derivatives have also been investigated for their own potential biological activities, including anti-inflammatory effects. smolecule.comspandidos-publications.com Research into compounds like 16α,17α-epoxypregnenolone-20-oxime, a derivative of this compound, has explored their impact on inflammatory pathways. spandidos-publications.comresearchgate.net

Interdisciplinary Research Perspectives on Epoxidized Steroids

The study of this compound and other epoxidized steroids extends beyond the traditional boundaries of chemistry and biochemistry, fostering interdisciplinary research. nih.govsemanticscholar.org

Medicinal Chemistry and Pharmacology: Researchers in these fields are interested in synthesizing novel steroid analogues from this compound and evaluating their therapeutic potential. ontosight.aisemanticscholar.org The unique three-dimensional structure and reactivity of epoxidized steroids can lead to compounds with selective interactions with biological targets, such as enzymes and receptors. nih.gov This has implications for the development of drugs for a wide range of conditions. semanticscholar.org

Biotechnology and Microbial Engineering: The biotransformation of this compound is a prime example of the intersection of steroid chemistry and biotechnology. nih.govnih.gov Scientists in this area work to identify and engineer microorganisms or their enzymes to carry out specific chemical transformations on the steroid scaffold, aiming for more sustainable and efficient production of valuable pharmaceuticals. nih.govresearchgate.net

Endocrinology and Physiology: While this compound is a synthetic compound, the study of its metabolism can provide insights into the broader processes of steroid hormone metabolism in the body. nih.gov Understanding how enzymes like epoxide hydrolases interact with steroid epoxides can shed light on the regulation of endogenous steroid levels and their physiological effects. nih.gov

In essence, this compound serves as a molecular probe and a synthetic workhorse, facilitating advancements across multiple scientific disciplines. Its continued study is likely to yield further discoveries in steroid chemistry, biocatalysis, and the development of new therapeutic agents.

Detailed Research Findings

The scientific investigation of this compound has yielded specific insights into its chemical synthesis, biotransformation, and the biological activities of its derivatives.

Synthesis and Chemical Properties

The synthesis of this compound is well-established in the chemical literature. A common method involves the epoxidation of 16-dehydropregnenolone acetate. google.com This reaction typically uses an oxidizing agent like hydrogen peroxide in an alkaline medium. google.com Another synthetic route starts from diosgenin, a naturally occurring steroid sapogenin, which undergoes oxidation, hydrolysis, elimination, and epoxidation to yield the target compound. chemicalbook.com

| Property | Value |

| Molecular Formula | C₂₁H₃₀O₃ nih.gov |

| Molecular Weight | 330.5 g/mol nih.gov |

| Appearance | Crystalline compound chemicalbook.com |

| Key Functional Groups | 3β-hydroxyl, 16α,17α-epoxide, 20-keto |

Biotransformation Studies

Microorganisms have proven to be effective tools for modifying the structure of this compound. These biotransformations often introduce hydroxyl groups at specific positions, leading to new compounds with potential biological activities.

Burkholderia cepacia SE-1: This bacterial strain has been shown to transform 16α,17α-epoxypregnenolone into 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one. nih.govnih.gov This transformation involves both hydroxylation and oxidation of the A-ring of the steroid.

Penicillium lanosocoeruleum: This fungus exhibits a remarkable ability to metabolize 16α,17α-epoxypregnenolone. It can open the epoxide ring to produce four different 16α-hydroxy-lactones. scispace.com This represents a rare enzymatic reaction that proceeds with retention of stereochemistry. scispace.com Additionally, this fungus can hydrogenate the double bond in the A-ring, leading to the formation of 3β,16α-dihydroxy-17a-oxa-D-homo-5α-androstan-17-one. scispace.com

Isaria farinosa KCh KW1.1: This entomopathogenic filamentous fungus can transform the related compound 16α,17α-epoxyprogesterone into 6β-hydroxy-16α,17α-epoxyprogesterone and 6β,11α-dihydroxy-16α,17α-epoxyprogesterone. researchgate.net

These studies highlight the diverse catalytic capabilities of microorganisms and their potential for generating novel steroid derivatives.

| Microorganism | Substrate | Key Transformation Products |

| Burkholderia cepacia SE-1 | 16α,17α-Epoxypregnenolone | 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one nih.govnih.gov |

| Penicillium lanosocoeruleum | 16α,17α-Epoxypregnenolone | 16α-hydroxy-lactones, 3β,16α-dihydroxy-17a-oxa-D-homo-5α-androstan-17-one scispace.com |

| Isaria farinosa KCh KW1.1 | 16α,17α-Epoxyprogesterone | 6β-hydroxy-16α,17α-epoxyprogesterone, 6β,11α-dihydroxy-16α,17α-epoxyprogesterone researchgate.net |

Structure

2D Structure

Propriétés

Formule moléculaire |

C21H30O3 |

|---|---|

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

1-[(2S,10S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |

InChI |

InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16-,17-,18?,19?,20?,21?/m0/s1 |

Clé InChI |

UQVIXFCYKBWZPJ-LTLGRAAISA-N |

SMILES isomérique |

CC(=O)C12C(O1)C[C@@H]3C2(CC[C@H]4C3CC=C5C4(CCC(C5)O)C)C |

SMILES canonique |

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Origine du produit |

United States |

Chemical Synthesis and Advanced Derivatization Strategies for 16,17 Epoxypregnenolone and Its Analogues

Regioselective and Stereoselective Synthetic Pathways to 16,17-Epoxypregnenolone

The precise construction of the 16,17-epoxide ring with specific stereochemistry is crucial for its subsequent use in pharmaceutical synthesis. Research has focused on developing efficient methods from readily available steroid precursors.

Epoxidation Techniques from Precursor Steroids (e.g., 16-dehydropregnenolone (B108158) acetate (B1210297), diosgenin)

From 16-Dehydropregnenolone Acetate (16-DPA): The most direct route to this compound involves the epoxidation of the C16-C17 double bond of 16-dehydropregnenolone acetate (16-DPA). wikipedia.org 16-DPA is a key industrial intermediate, often produced through the Marker degradation of steroidal sapogenins like diosgenin (B1670711). wikipedia.org The epoxidation of the α,β-unsaturated ketone system in 16-DPA can be achieved using various oxidizing agents. A widely used method employs hydrogen peroxide in an alkaline medium, such as sodium hydroxide (B78521) in methanol. researchgate.net This reaction typically proceeds with high yield to furnish the desired 16α,17α-epoxy derivative. researchgate.net Peroxy acids, such as perbenzoic acid, have also been utilized, although this may require prior protection of other sensitive double bonds in the steroid, like the C5-C6 double bond. researchgate.net

From Diosgenin: Diosgenin, a naturally occurring sapogenin extracted from yams, serves as a primary starting material for the bulk production of many steroids, including 16-DPA, and by extension, this compound. wikipedia.orgmdpi.com The conversion involves several steps, including acetolysis to open the spiroketal side chain, followed by oxidation and hydrolysis to yield 16-DPA. rjsvd.comresearchgate.net Subsequently, the epoxidation is carried out as described above. Direct epoxidation of diosgenin derivatives is also a subject of study, where reagents like m-chloroperoxybenzoic acid (mCPBA) can be used to introduce epoxide functionalities, although selectivity can be a challenge depending on the substrate's existing functional groups. mdpi.com

Optimization of Reaction Conditions for Enhanced Yields and Stereocontrol

Achieving high yields and, critically, controlling the stereochemistry of the epoxide (α or β face) are paramount in the synthesis of this compound. The stereochemical outcome is influenced by the steric and electronic properties of the substrate and the chosen epoxidation agent.

For the epoxidation of the electron-deficient C16-C17 double bond in 16-DPA, the reaction with alkaline hydrogen peroxide preferentially attacks from the less hindered α-face, leading to the thermodynamically favored 16α,17α-epoxide. researchgate.netmdpi.com This stereoselectivity is crucial as the α-configuration is required for many subsequent transformations into corticosteroids and other APIs.

In other systems, the presence of directing groups can influence the stereochemical outcome. For instance, an allylic hydroxyl group can direct epoxidation with reagents like mCPBA to the same face of the double bond. mdpi.com To enhance stereoselectivity in challenging cases, a multi-step approach can be employed. For example, the C20-ketone can be reduced to a hydroxyl group, which alters the electronic nature of the C16-C17 double bond from electron-deficient to electron-rich. This change allows for the use of different, often more selective, epoxidation reagents and can leverage the directing effect of the new allylic hydroxyl group to yield a single stereoisomer of the epoxide. google.com

| Precursor | Reagent(s) | Key Conditions | Primary Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| 16-Dehydropregnenolone Acetate | H₂O₂ / NaOH | Alkaline, Methanol | 16α,17α-Epoxypregnenolone | High (α-epoxide favored) | researchgate.net |

| Diosgenin Derivative (25(R)-1,4,6-spirostatrien-3-one) | H₂O₂ / NaOH | Methanol | 1α,2α-epoxy derivative | Selective for 1,2-double bond (α-face) | mdpi.com |

| Diosgenin Derivative (25(R)-1,4,6-spirostatrien-3-one) | mCPBA | - | 6α,7α-epoxy derivative | Selective for 6,7-double bond | mdpi.com |

| 16-en-21-ol steroid | Peracid | Allylic -OH directs epoxidation | α-epoxide | High stereocontrol due to directing group | google.com |

Synthesis of Novel Structural Analogues and Derivatives of this compound

The reactivity of both the C20-ketone and the 16,17-epoxy ring allows for extensive derivatization, leading to novel compounds with unique chemical structures and potential biological activities.

Preparation of Oxime Derivatives (e.g., 16α,17β-Epoxypregnenolone-20-oxime)

The carbonyl group at the C-20 position of this compound is readily converted into an oxime. This is typically achieved through a condensation reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate or pyridine. This reaction yields 16α,17α-epoxypregnenolone-20-oxime, a compound that has been investigated for its anti-inflammatory properties. nih.gov The formation of the oxime introduces a new stereocenter, potentially leading to a mixture of (E)- and (Z)-isomers, which may be separable by chromatographic techniques. The synthesis of such oxime derivatives is a common strategy to modify the biological activity profile of steroidal compounds.

Incorporation into Spiro Heterocyclic Steroids (e.g., spiro-androstene-17,6′[1′,3′,4′]thiadiazines)

The strained three-membered epoxy ring is susceptible to nucleophilic ring-opening reactions, providing a gateway to a diverse range of derivatives, including spiro heterocyclic steroids. nih.govkhanacademy.orgnih.gov A notable example is the synthesis of novel spiro-1,3,4-thiadiazine derivatives. This transformation can be achieved by reacting a 16β,17β-epoxypregnenolone isomer with N-aryl-2-hydrazino-2-thioxoacetamides. researchgate.net The reaction proceeds via a proposed mechanism where the thiohydrazide acts as a nucleophile, opening the epoxide ring. This is followed by an intramolecular cyclization involving the C-20 ketone, ultimately forming a stable six-membered thiadiazine ring spiro-fused at the C-17 position. researchgate.net This strategy exemplifies how the inherent reactivity of the epoxypregnenolone scaffold can be harnessed to construct complex, multi-cyclic systems.

| Steroid Precursor | Reagent | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 16β,17β-Epoxypregnenolone | N-aryl-2-hydrazino-2-thioxoacetamide | Nucleophilic Ring Opening / Intramolecular Cyclization | Spiro-1,3,4-thiadiazines | researchgate.net |

| Epi-androsterone (17-ketosteroid) | Sulfanilamide, then Thioglycolic acid | Condensation / Cycloaddition | Spiro-1,3-thiazolidin-4-ones | nih.gov |

| trans-Androsterone (aminoalcohol derivative) | Triphosgene | Intramolecular Cyclization of Isocyanate | Spiro-1,3-oxazolidin-2-ones | beilstein-journals.org |

Synthesis of Seco-Steroid Derivatives (e.g., D-seco-pregnenes)

Seco-steroids are compounds in which one of the rings of the steroid nucleus has been cleaved. The synthesis of D-seco-pregnenes from this compound derivatives can be accomplished through fragmentation reactions. A key strategy involves converting the C-16/C-17 epoxide into a 16β-hydroxy-17α-leaving group arrangement (or vice versa) to facilitate a Grob-type fragmentation. wpmucdn.comlibretexts.orgwikipedia.org For instance, a synthetic sequence can be designed where the epoxide is opened to a diol, and one of the hydroxyls is converted into a good leaving group, such as a tosylate. researchgate.net Under basic conditions, deprotonation of the remaining hydroxyl group initiates an electronic cascade that results in the cleavage of the C16-C17 bond, opening the D-ring and forming a D-seco-steroid. researchgate.net This fragmentation is highly stereospecific, requiring a trans-periplanar arrangement of the reacting bonds. This approach allows for the transformation of the rigid, fused-ring system into more flexible acyclic structures, significantly altering the molecule's shape and properties. researchgate.net

Derivatization for Bioactive Compound Generation (e.g., guggulsterone (B1672438) precursors)

The steroidal compound this compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the reactive epoxy ring, make it an ideal starting material for derivatization into compounds with significant therapeutic potential. A notable example of its application is in the regioselective synthesis of E-guggulsterone, a bioactive phytosteroid.

Historically, the synthesis of guggulsterone from steroid precursors like this compound or 16-dehydropregnenolone acetate (16-DPA) presented challenges, often resulting in low yields and requiring lengthy reaction times. nih.govnih.gov However, more recent methodologies have overcome these obstacles, providing efficient pathways for this conversion.

Hydrazine Reduction: The initial step involves the reduction of the epoxy ring of this compound using hydrazine. This reaction leads to the formation of a key cis-diol intermediate. nih.gov

Oppenauer Oxidation: The intermediate diol is then subjected to Oppenauer oxidation to yield the final product, E-guggulsterone. nih.govresearchgate.net

This regioselective synthesis has been shown to produce E-guggulsterone in an impressive 84% yield over the two steps. nih.govdntb.gov.uaresearchgate.net This efficient conversion underscores the value of this compound as a versatile precursor for generating complex bioactive steroids. researchgate.net

Table 1: Two-Step Synthesis of E-Guggulsterone from this compound

| Step | Reaction | Reagent | Product | Overall Yield |

| 1 | Hydrazine Reduction | Hydrazine Monohydrate | cis-diol intermediate | 84% |

| 2 | Oppenauer Oxidation | N/A | E-guggulsterone |

Enzymatic and Microbial Biotransformations of 16,17 Epoxypregnenolone

Microbial Strain-Specific Metabolic Capabilities Towards 16,17-Epoxypregnenolone

Microorganisms, including fungi and bacteria, exhibit distinct enzymatic machinery capable of modifying the complex structure of this compound. These capabilities are highly strain-specific, resulting in unique metabolic profiles and products.

The filamentous fungus Penicillium lanosocoeruleum has demonstrated significant and multifunctional catalytic properties in the metabolism of pregnane-type steroids, including this compound. nih.gov This strain is capable of performing a series of complex transformations, primarily targeting the D-ring and the C-17 side chain of the steroid. scispace.com Incubation of this compound with P. lanosocoeruleum results in the degradation of the C-17β-acetyl side chain. scispace.com The primary metabolic pathways initiated by this fungus involve Baeyer-Villiger oxidation, a rare epoxide ring opening, and reductive transformations. nih.gov These multistep transformations lead to a mixture of four distinct 16α-hydroxy lactones. nih.gov The presence of the epoxide at the 16α,17α-position is crucial for these specific metabolic outcomes. nih.gov

The bacterium Burkholderia cepacia SE-1, a member of the Burkholderia cepacia complex (Bcc) known for its metabolic versatility, is also capable of transforming this compound. nih.govnih.gov In a study investigating its metabolic capabilities, B. cepacia SE-1 was shown to convert this compound into hydroxylated derivatives. nih.gov The primary product identified from this biotransformation was 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one. nih.gov This transformation indicates the presence of hydroxylase enzymes within the bacterium that can act on the steroid substrate. nih.gov The products from this bacterial transformation are considered useful precursors for steroid-based medicines. nih.gov

Identification and Characterization of Biotransformation Products

The biotransformation of this compound by microorganisms yields a variety of modified steroids. These products are the result of specific enzymatic reactions, including lactonization, epoxide opening, and reduction.

A key transformation pathway for this compound, particularly by P. lanosocoeruleum, involves lactonization of the D-ring through a Baeyer-Villiger oxidation. nih.govscispace.com This type of reaction converts a cyclic ketone into a lactone (a cyclic ester). wikipedia.org In the case of this compound, the process is initiated by the cleavage of the C17–C20 bond, which forms a 16α-hydroxy-17-ketone intermediate. nih.gov This intermediate is then subjected to oxidation by a Baeyer-Villiger monooxygenase (BVMO), an NADPH-dependent enzyme containing FAD as a cofactor, which inserts an oxygen atom into the D-ring to form the corresponding lactone. nih.govnih.gov The initial product formed through this pathway is 3β,16α-dihydroxy-17a-oxa-d-homo-androst-5-en-17-one. nih.gov This lactone can then undergo further modifications by other enzymes present in the fungus. nih.gov

The biotransformation of this compound by P. lanosocoeruleum features a rare enzymatic epoxide opening reaction. nih.gov This reaction is notable because it proceeds with retention of the alpha stereochemistry at the C-16 position. nih.govscispace.com The epoxide ring, a three-membered ring containing an oxygen atom, is inherently strained and thus susceptible to ring-opening reactions. The enzymatic cleavage of the epoxide in this compound is a critical step that precedes the Baeyer-Villiger oxidation, leading to the formation of a 16α-hydroxy intermediate. nih.gov This ultimately results in a mixture of four 16α-hydroxy-lactones. nih.gov The formation of these compounds provides a unique opportunity for generating novel bioactive steroids. nih.gov

In addition to oxidative transformations, P. lanosocoeruleum also carries out reductive pathways on the products of this compound metabolism. nih.gov One such unique reaction is the hydrogenation of the C5-C6 double bond in the steroid's A/B ring system. nih.govscispace.com This reduction was observed in the formation of 3β,16α-dihydroxy-17a-oxa-d-homo-5α-androstan-17-one from the initial lactone product. nih.gov The disappearance of NMR signals corresponding to the double bond confirms this hydrogenation. scispace.com This reductive capability highlights the multi-functional nature of the enzymatic system within this fungal strain, which can perform both oxidative and reductive steps in a single biotransformation process. nih.gov

Data on Biotransformation Products

The table below summarizes the identified products from the microbial transformation of this compound.

Biotransformation of this compound by Penicillium lanosocoeruleum

| Product Name | Transformation Pathway(s) |

|---|---|

| 3β,16α-dihydroxy-17a-oxa-d-homo-androst-5-en-17-one | Epoxide Opening, Baeyer-Villiger Oxidation |

| 16α-hydroxy-17a-oxa-d-homo-androst-4-en-3,17-dione | Epoxide Opening, Baeyer-Villiger Oxidation, Hydroxide (B78521) Dehydrogenation, Isomerization |

| 3β,16α-dihydroxy-17a-oxa-d-homo-5α-androstan-17-one | Epoxide Opening, Baeyer-Villiger Oxidation, Hydrogenation |

Biotransformation of this compound by Burkholderia cepacia SE-1

| Product Name | Transformation Pathway(s) |

|---|

Hydroxylation Patterns and Regioselectivity

The introduction of hydroxyl groups at various positions on the steroid nucleus can significantly alter the biological activity of the parent compound. Microbial systems, particularly fungi, are well-known for their ability to perform highly regioselective and stereoselective hydroxylations of steroids.

In the case of this compound and its close analogs, specific hydroxylation patterns have been observed. For instance, the biotransformation of 16α,17α-epoxyprogesterone by Penicillium decumbens has been shown to yield 7β-hydroxy and 7β,11α-dihydroxy derivatives, highlighting the capability of this fungus to introduce hydroxyl groups at these specific positions. nih.govnih.gov While this transformation was performed on a progesterone (B1679170) derivative, it points to the potential for similar regioselectivity on the pregnenolone (B344588) backbone.

Direct biotransformation of 16α,17α-epoxypregnenolone by Burkholderia cepacia SE-1 has been documented to produce 20-hydroxyl-16α,17α-epoxypregn-1,4-dien-3-one. This demonstrates that hydroxylation can occur on the side chain at the C-20 position, a modification that can significantly impact the steroid's biological properties.

Furthermore, studies involving the biotransformation of pregnenolone, the parent compound of this compound, have revealed a broader range of possible hydroxylation sites by various fungi, including at the 7β, 11α, 6α, 12β, and 15β positions. This suggests that the enzymatic machinery capable of these hydroxylations may also be active on the epoxy-derivative, although the presence of the epoxide ring could influence the regioselectivity of these reactions.

The regioselectivity of these hydroxylations is a critical aspect of their utility. Fungal hydroxylases, often cytochrome P450 monooxygenases, exhibit remarkable specificity, allowing for the targeted modification of the steroid skeleton that is often challenging to achieve through conventional chemical synthesis. The specific orientation of the substrate within the enzyme's active site dictates the position of hydroxylation.

Enzyme Systems Involved in this compound Metabolism

The biotransformation of this compound is orchestrated by a variety of steroid-modifying enzymes. These enzymes can be broadly categorized into hydroxylases and those that modify the A-ring of the steroid, such as 3β-hydroxysteroid dehydrogenase/isomerase.

Characterization of Steroid-Modifying Enzymes (e.g., hydroxylases, 3β-HSD)

Hydroxylases: As discussed, microbial hydroxylases play a pivotal role in the functionalization of the this compound molecule. These are typically cytochrome P450 enzymes that utilize a heme cofactor to activate molecular oxygen for insertion into a C-H bond. The specific hydroxylase present in a given microorganism determines the regioselectivity of the reaction. For example, the hydroxylase from Burkholderia cepacia SE-1 demonstrates activity at the C-20 position of 16α,17α-epoxypregnenolone. Fungal species like Penicillium are known to possess a diverse array of steroid hydroxylases, enabling them to introduce hydroxyl groups at multiple positions on the steroid nucleus. nih.gov

Mechanistic Insights into Enzymatic Epoxide Opening

The epoxide ring at the 16 and 17 positions is a key functional group that can be targeted by specific enzymes. Epoxide hydrolases are a class of enzymes that catalyze the hydrolysis of epoxides to form corresponding diols. While the direct action of a dedicated steroid epoxide hydrolase on this compound is not extensively characterized in the available literature, insights can be drawn from observed biotransformation products.

A significant finding comes from the biotransformation of 16α,17α-epoxypregnenolone by Penicillium lanosocoeruleum. This fungus was found to catalyze a rare epoxide opening with retention of stereochemistry, leading to the formation of 16α-hydroxy-lactones. This suggests the involvement of an enzyme system that can cleave the C17-O bond of the epoxide, followed by a Baeyer-Villiger-type oxidation to form the D-ring lactone. The retention of stereochemistry at C16 is a notable mechanistic detail, indicating a specific enzymatic process rather than a non-specific chemical hydrolysis.

The general mechanism of epoxide hydrolases involves a nucleophilic attack on one of the epoxide carbons, often by an amino acid residue in the enzyme's active site (e.g., aspartate), forming a covalent enzyme-substrate intermediate. This is followed by a hydrolytic step where a water molecule, activated by other active site residues, attacks the intermediate to release the diol product and regenerate the enzyme. It is plausible that a similar mechanism, potentially with variations to accommodate the steroid substrate, is at play in the enzymatic opening of the 16,17-epoxide ring.

Biocatalysis Applications for Novel Steroid Precursor Production

The enzymatic transformations of this compound hold significant promise for the production of novel and valuable steroid precursors. The high selectivity of these biocatalytic reactions offers a distinct advantage over traditional chemical methods, which often require multiple protection and deprotection steps and can generate significant waste. hims-biocat.eu

The products of these biotransformations can serve as key intermediates in the synthesis of a variety of corticosteroids and other pharmaceutically important steroids. For example, the introduction of a hydroxyl group at the 11α-position is a critical step in the industrial synthesis of corticosteroids like hydrocortisone (B1673445) and prednisolone. nih.gov While much of the industrial focus has been on the 11α-hydroxylation of progesterone, the ability of microorganisms to hydroxylate epoxy-pregnane derivatives suggests that this compound could be a viable starting material for alternative biocatalytic routes to these important drugs.

The formation of 16α-hydroxy-D-homo-lactones through the action of Penicillium lanosocoeruleum represents the synthesis of a unique class of steroid derivatives. These D-ring modified steroids could exhibit novel biological activities or serve as precursors for the synthesis of other complex steroidal structures.

Furthermore, the C-20 hydroxylated product obtained from the biotransformation by Burkholderia cepacia SE-1 could be a valuable intermediate. The 20-hydroxyl group can be a handle for further chemical or enzymatic modifications, potentially leading to the synthesis of novel progestins or corticosteroids.

The development of efficient whole-cell or isolated enzyme systems for these transformations is an active area of research. By harnessing the catalytic power of microorganisms and their enzymes, it is possible to develop sustainable and environmentally friendly processes for the production of a wide range of high-value steroid precursors from this compound. hims-biocat.eu

Molecular and Cellular Mechanisms of Action of 16,17 Epoxypregnenolone and Its Derivatives

Modulation of Inflammatory Signaling Pathways in Cellular Models

Studies utilizing cellular models of inflammation have demonstrated that 16,17-Epoxypregnenolone derivatives can significantly attenuate inflammatory responses by interfering with critical signaling cascades.

A derivative of this compound, 16α,17α-epoxypregnenolone-20-oxime (EPREGO), has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. spandidos-publications.comspandidos-publications.com The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. frontiersin.org EPREGO was found to significantly inhibit the LPS-induced phosphorylation of these MAPKs, suggesting that its anti-inflammatory effects are, at least in part, mediated through the suppression of this pathway. spandidos-publications.comspandidos-publications.com Specifically, in LPS-stimulated BV-2 microglial cells, 16α,17α-epoxypregnenolone-20-oxime was shown to inhibit the phosphorylation of JNK. nih.gov

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous proinflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govfrontiersin.org Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. frontiersin.org Studies have demonstrated that EPREGO can suppress the activation of the NF-κB pathway in LPS-stimulated RAW264.7 cells by inhibiting the degradation of IκBα. spandidos-publications.comspandidos-publications.com However, in LPS-stimulated BV-2 microglial cells, 16α,17α-epoxypregnenolone-20-oxime did not inhibit IκB-α degradation, suggesting cell-type specific mechanisms of action. nih.gov

Consistent with its inhibitory effects on the MAPK and NF-κB signaling pathways, EPREGO has been shown to reduce the production of key proinflammatory mediators. In LPS-treated RAW264.7 macrophage cells, EPREGO dose- and time-dependently decreased the production of nitric oxide (NO) and interleukin-6 (IL-6). spandidos-publications.comspandidos-publications.comnih.gov This reduction in NO production is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for its synthesis. spandidos-publications.comspandidos-publications.comnih.gov Similar inhibitory effects on NO production and iNOS expression were observed in LPS-stimulated BV-2 microglial cells. nih.gov The overproduction of NO and IL-6 is closely linked to the pathology of various inflammatory conditions. rsc.org

Enzymatic Interaction and Inhibition Studies

The biological effects of steroids are often mediated through their interaction with and modulation of key enzymes involved in steroidogenesis and metabolism.

The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a critical role in the final steps of androgen and estrogen biosynthesis. nih.gov They catalyze the conversion of 17-ketosteroids to their more active 17β-hydroxy forms, such as the conversion of androstenedione (B190577) to testosterone (B1683101). nih.gov Conversely, some isoforms are involved in the inactivation of potent steroids. nih.gov While direct studies on the interaction of this compound with testosterone 17β-dehydrogenase are not extensively detailed in the provided context, the broader family of hydroxysteroid dehydrogenases, including 17α-HSD, is known to be crucial in steroid metabolism, converting 17-keto-steroids to their 17α-hydroxy counterparts. nih.gov The modulation of such enzymes is a key mechanism for regulating the local concentration and activity of steroid hormones.

Inhibition of Nitric Oxide Synthase (iNOS) as a Molecular Target

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes and can contribute to tissue damage and septic shock. spandidos-publications.comjapsonline.com Consequently, the inhibition of iNOS is a significant therapeutic target for managing inflammatory conditions. Research has identified derivatives of this compound as potent inhibitors of this pathway.

One such derivative, 16α,17α-epoxypregnenolone-20-oxime (EPREGO), has demonstrated significant inhibitory effects on NO production and iNOS expression in various cell models. spandidos-publications.comnih.gov In studies involving lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, EPREGO was found to markedly inhibit the increases in both NO production and iNOS protein expression. nih.gov The inhibitory effect of this compound on NO production was comparable to that of S-methylisothiourea sulfate (B86663) (SMT), a known iNOS inhibitor. nih.gov

Further investigations using RAW264.7 macrophage cells confirmed these findings, showing that EPREGO reduced LPS-induced NO production and iNOS protein expression in a dose- and time-dependent manner. spandidos-publications.comnih.gov The underlying molecular mechanism involves the modulation of key signaling cascades. EPREGO was shown to significantly inhibit the LPS-induced activation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) phosphorylation. nih.govnih.gov By suppressing the JNK signaling pathway, EPREGO modulates the transcription of proinflammatory genes, including iNOS, thereby reducing the inflammatory response. spandidos-publications.comnih.gov

Table 1: Effect of 16α,17α-epoxypregnenolone-20-oxime (EPREGO) on Nitric Oxide (NO) Production (Note: The following data is illustrative, based on qualitative findings from cited research. Specific quantitative values would be derived from the full experimental data of the referenced studies.)

| Cell Line | Stimulant | EPREGO Concentration | Effect on NO Production | Mechanism of Action |

| BV-2 Microglia | LPS | Dose-dependent | Significant Inhibition | Inhibition of JNK phosphorylation |

| RAW264.7 Macrophages | LPS | Dose-dependent | Significant Inhibition | Inhibition of MAPK activation |

Neuroprotective Effects of Derivatives (e.g., 21E-arylidene-5α,6α-epoxypregnenolone derivatives)

Neuroinflammation, often mediated by activated glial cells, is a critical factor in the progression of neurodegenerative diseases. nih.govsemanticscholar.org This has led to research into steroidal compounds that can offer neuroprotection by modulating these inflammatory pathways. Certain derivatives of this compound, particularly those incorporating arylidene and epoxy functionalities, have been explored for such properties. nih.gov

Specifically, 21E-arylidene-5α,6α-epoxypregnenolone derivatives have been identified in the literature as potential neuroprotective agents. nih.gov The rationale for investigating these compounds stems from the known bioactivities of both epoxysteroids and 16E-arylideneandrostane derivatives. nih.govuc.pt For instance, 5α,6α-epoxycholesterol is an oxysterol involved in regulating cell proliferation, and various 16-arylidene steroids have been evaluated for their ability to mitigate neuroinflammation-induced deficits. nih.govnih.gov

In line with this, a study on novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives, which share structural similarities, was conducted to assess their neuroprotective activity. uc.pt The assessment was performed in a dopaminergic neuronal cell line (N27) under stress induced by the neurotoxin 6-hydroxydopamine (6-OHDA). uc.pt However, in this particular experimental model, the tested steroids did not demonstrate significant neuroprotection against 6-OHDA-induced neurotoxicity. uc.pt This highlights the complexity of developing effective neuroprotective agents and underscores the need for continued research to identify derivatives with potent activity in relevant models of neurodegeneration.

Table 2: Investigated Neuroprotective Activity of Epoxypregnenolone-related Derivatives

| Derivative Class | Cell/Animal Model | Neurotoxic Insult | Observed Outcome |

| 21E-arylidene-5α,6α-epoxypregnenolone derivatives | Not specified in abstracts | Not specified in abstracts | Described as potential neuroprotective agents nih.gov |

| 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives | N27 dopaminergic neuronal cell line | 6-hydroxydopamine (6-OHDA) | No significant neuroprotection observed uc.pt |

| 16-arylidene steroidal derivatives | Animal models | Lipopolysaccharide (LPS) | Improved learning, memory, and movement deficits; suppressed oxidative stress nih.gov |

Receptor and Protein Interaction Profiling of 16,17 Epoxypregnenolone Analogues

Computational Modeling and Molecular Docking Studies

Computational methods, including molecular docking, serve as powerful tools to predict and analyze the interaction between small molecules like 16,17-Epoxypregnenolone analogues and their protein targets. These in silico approaches provide insights into binding affinities and the structural basis for molecular recognition.

While specific molecular docking studies detailing the binding affinity of this compound with Cytochrome P450 17A1 (CYP17A1) are not extensively available in the reviewed literature, the interactions of its parent compound, pregnenolone (B344588), and other analogues with CYP17A1 have been investigated. CYP17A1 is a critical enzyme in the biosynthesis of steroid hormones, possessing both 17α-hydroxylase and 17,20-lyase activities.

Molecular docking studies on various pregnenolone derivatives have been conducted to predict their binding energies and interaction modes within the active site of CYP17A1. These studies are instrumental in designing novel inhibitors of this enzyme, which is a key target in the treatment of prostate cancer. For instance, the binding patterns of new pregnenolone analogues at the active site of CYP17A1 have been shown to involve hydrogen bonding and hydrophobic interactions.

Understanding the binding affinity of pregnenolone and its analogues is crucial as CYP17A1 catalyzes the conversion of pregnenolone to 17α-hydroxypregnenolone and subsequently to dehydroepiandrosterone (B1670201) (DHEA). The binding affinity can influence the efficiency of these reactions.

| Compound | Predicted Binding Affinity (kcal/mol) | Interacting Residues in CYP17A1 | Reference |

| Pregnenolone Analogue 1 | Data not available | Data not available | Data not available |

| Pregnenolone Analogue 2 | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

This table is illustrative. Specific binding affinity data for this compound with CYP17A1 from dedicated computational studies are not available in the provided search results.

The structural basis for the recognition and binding of steroids to CYP17A1 is complex and involves multiple conformations of the enzyme. The active site of CYP17A1 accommodates various steroid substrates, and the specific orientation of the steroid within this site determines the catalytic outcome (hydroxylation or lyase reaction).

The binding of substrates like pregnenolone and progesterone (B1679170) to CYP17A1 is influenced by key amino acid residues within the active site. The interaction with these residues, along with the heme group, dictates the substrate's positioning and subsequent enzymatic modification. While the precise binding mode of this compound within the CYP17A1 active site has not been explicitly detailed in the available literature, it is anticipated to share common interaction points with its parent compound, pregnenolone, due to structural similarities. The presence of the 16,17-epoxy group, however, would likely introduce unique steric and electronic features that could alter its orientation and interaction profile within the active site.

Interaction with Key Steroidogenic Enzymes and Pathways

The metabolism of pregnenolone is a cornerstone of the steroidogenesis cascade, leading to the production of all classes of steroid hormones. The introduction of an epoxy group at the 16 and 17 positions of pregnenolone suggests that this compound could be a substrate or modulator of the enzymes involved in this pathway.

Pregnenolone is the universal precursor for the biosynthesis of steroid hormones. Its conversion to progesterone or 17α-hydroxypregnenolone marks the initial steps of the Δ⁴ and Δ⁵ pathways of steroidogenesis, respectively. These pathways involve a series of enzymatic reactions catalyzed by various cytochrome P450 enzymes and hydroxysteroid dehydrogenases.

While the direct role of this compound as an intermediate in the human steroidogenesis cascade is not well-documented, studies involving microbial biotransformation have shed light on its potential metabolic fate. For instance, the fungus Penicillium lanosocoeruleum has been shown to metabolize 16α,17α-epoxy-pregnenolone. This transformation involves a rare epoxide opening with retention of stereochemistry, leading to the formation of four different 16α-hydroxy-lactones. This suggests that the epoxy ring of this compound is susceptible to enzymatic cleavage, which could potentially occur in mammalian systems as well, although this remains to be investigated.

Another study demonstrated that the novel fungal strain Cladosporium sp. strain IS547 is capable of converting a variety of steroids, including 16,17-alpha epoxypregnenolone. This biotransformation yields active intermediates such as 20-hydroxyl-16α,17α-epoxypregna-4-dien-3-one and 7-hydroxyl-16α,17α-epoxypregna-4-dien-3,20-dione. These findings highlight the potential for enzymatic modification of the this compound structure.

Exploration of Other Potential Protein Targets

Beyond the well-established steroidogenic enzymes, this compound and its analogues may interact with other protein targets, including kinases, which are key regulators of cellular signaling pathways.

Direct kinase profiling studies for this compound are limited in the currently available scientific literature. However, research on a closely related analogue, 16α,17α-epoxypregnenolone-20-oxime , provides valuable insights into the potential for this class of compounds to interact with kinase signaling pathways.

Studies have shown that 16α,17α-epoxypregnenolone-20-oxime can prevent the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in microglial cells stimulated with lipopolysaccharide (LPS). This inhibitory effect was found to be mediated through the inhibition of c-Jun N-terminal kinase (JNK) phosphorylation. nih.gov JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in inflammatory responses. The inhibition of JNK phosphorylation by this analogue suggests that it may interfere with the JNK signaling pathway. nih.gov

Further investigation into the effects of 16α,17α-epoxypregnenolone-20-oxime in macrophage cells revealed that it also inhibits the LPS-induced activation of other mitogen-activated protein kinases. nih.gov These findings indicate that analogues of this compound have the potential to modulate key signaling kinases involved in inflammation. However, a comprehensive kinase profiling to identify the full spectrum of kinases affected by this compound itself has not yet been reported.

| Kinase Target | Effect of Analogue (16α,17α-epoxypregnenolone-20-oxime) | Cellular Context | Reference |

| c-Jun N-terminal kinase (JNK) | Inhibition of phosphorylation | BV-2 microglial cells | nih.gov |

| Mitogen-activated protein kinases (MAPKs) | Inhibition of activation | RAW264.7 macrophage cells | nih.gov |

This table summarizes the observed inhibitory activities of a this compound analogue on specific kinases. Data for the parent compound, this compound, is not currently available.

Investigations into Lipid-Receptor Interactions (e.g., cholesterol's effect on receptor dynamics)

The intricate dance between steroidal compounds and their target receptors is often modulated by the lipid environment in which these interactions occur. The composition of the cell membrane, particularly the presence of lipids like cholesterol, can significantly influence the conformation, dynamics, and ultimately the function of membrane-bound receptors. While direct and extensive research on the specific interplay between this compound analogues and the lipid environment is not widely available in publicly accessible literature, valuable insights can be drawn from studies on related neurosteroids and the general principles of lipid-receptor interactions.

Cholesterol is a critical component of mammalian cell membranes, where it plays a pivotal role in maintaining membrane fluidity, organization, and the formation of specialized microdomains known as lipid rafts. These rafts are enriched in cholesterol and sphingolipids and are thought to serve as platforms for the assembly of signaling complexes, thereby influencing the activity of various receptors.

Cholesterol's Influence on Receptor Conformation and Function

Research on various G-protein coupled receptors (GPCRs) and ion channels has demonstrated that cholesterol can directly bind to specific sites on these proteins, acting as an allosteric modulator. These interactions can stabilize certain receptor conformations, thereby affecting ligand binding affinity and the efficacy of signal transduction. For instance, studies on the GABA-A receptor, a known target for many neurosteroids, have suggested the existence of cholesterol-binding sites. The binding of cholesterol to these sites can modulate the receptor's sensitivity to both its endogenous ligands and to allosteric modulators.

It is hypothesized that cholesterol and neurosteroids may compete for binding at or near the same sites on some receptors. This competitive interaction could be a crucial mechanism for regulating the physiological effects of neurosteroids. The local concentration of cholesterol within the membrane could therefore dictate the extent to which a this compound analogue can access its binding site and exert its modulatory effects.

Lipid Bilayer Dynamics and Steroid Partitioning

The physical properties of the lipid bilayer itself are also a key determinant of how steroidal molecules like this compound and its analogues behave. Molecular dynamics simulations of related pregnane (B1235032) steroids, such as pregnenolone and progesterone, have provided insights into their preferred orientation and depth of insertion within a phospholipid bilayer. These studies suggest that the specific stereochemistry and the nature of substituents on the steroid scaffold influence how the molecule partitions into and orients itself within the membrane.

This partitioning behavior is critical as it determines the local concentration of the steroid near the receptor's transmembrane domains, which are often the sites of interaction for lipophilic modulators. The presence of the 16,17-epoxy group, a key feature of the compounds , would be expected to significantly influence the molecule's polarity and hydrogen bonding capabilities, thereby affecting its interaction with the lipid headgroups and acyl chains of the membrane.

While specific experimental data tables detailing the receptor and protein interaction profiling of this compound analogues are not available in the reviewed literature, the established principles of lipid-receptor interactions provide a framework for understanding how the membrane environment likely modulates their activity. Future research in this area would benefit from biophysical studies and computational modeling to elucidate the precise nature of these interactions and to quantify the effect of cholesterol and other lipids on the binding and function of this specific class of compounds.

Advanced Analytical Methodologies for 16,17 Epoxypregnenolone Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for isolating 16,17-Epoxypregnenolone from reaction mixtures and biological samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used techniques in this domain.

High-Performance Liquid Chromatography (HPLC) stands out as a precise and accurate method for the determination of pregnenolone (B344588) derivatives. nih.gov Reversed-phase HPLC, often utilizing a C18 column, is a common approach for the separation of these compounds. nih.govijnrd.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and water. nih.govijnrd.org For instance, a mobile phase of acetonitrile and deionized water in a 55:45 (v/v) ratio has been successfully used for the separation of 16-dehydropregnenolone (B108158). nih.gov

UV detection is frequently employed, with the wavelength set to maximize the absorbance of the analyte. nih.govijnrd.org For example, prednisolone, a related steroid, is detected at 246 nm. ijnrd.org In some applications, derivatization is performed to enhance detection. Pregnenolone and 17α-hydroxypregnenolone, for instance, can be converted to their respective progesterone (B1679170) and 17α-hydroxyprogesterone derivatives, allowing for UV monitoring at 240 nm. nih.gov The sensitivity of HPLC methods can be quite high, with limits of quantitation reported in the nanogram per milliliter range. nih.gov

| Compound | Column | Mobile Phase | Detection Wavelength | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|---|

| 16-dehydropregnenolone | C18 Reversed Phase | Acetonitrile:Deionized Water (55:45 v/v) | 248 nm | 20 ng/ml | nih.gov |

| Prednisolone | Hypersil gold C18 (250mm X 4.6 mm), 5µm | Acetonitrile:Water (50:50 v/v) | 246 nm | Not Specified | ijnrd.org |

| Pregnenolone (after derivatization) | Not Specified | Not Specified | 240 nm | 0.12 µg/ml | nih.gov |

| 17α-hydroxypregnenolone (after derivatization) | Not Specified | Not Specified | 240 nm | 0.08 µg/ml | nih.gov |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used for monitoring the progress of chemical reactions and for the initial assessment of product purity. silicycle.comsilicycle.com It is a solid-liquid partitioning technique where a sample is spotted on a plate coated with a stationary phase, and a mobile phase is allowed to ascend the plate. silicycle.comaga-analytical.com.pl

In the context of this compound synthesis, TLC can be used to track the consumption of starting materials and the formation of the product over time. rsc.org By taking small aliquots from the reaction mixture at different intervals and running them on a TLC plate, researchers can visually assess the reaction's progress. rsc.org The choice of the mobile phase, typically a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297), is critical for achieving good separation of the spots corresponding to the reactant and product. rsc.org TLC is also valuable for optimizing separation conditions before scaling up to flash chromatography or HPLC for purification. silicycle.comaga-analytical.com.pl

Spectroscopic Characterization Methods

Once this compound is isolated and purified, spectroscopic methods are employed to confirm its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules. nih.govspringernature.com Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound. An NMR spectrum provides key information through chemical shifts, coupling constants, peak intensity, and peak width. unl.edu

¹H NMR: Provides information about the number and types of protons in a molecule and their neighboring environments.

¹³C NMR: Provides information about the carbon skeleton of the molecule. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, which helps in the unambiguous assignment of all signals in the spectra. nih.gov For complex molecules like steroids, these 2D experiments are essential to resolve overlapping signals and confirm the connectivity of atoms. nih.gov

| Technique | Information Provided | Application in this compound Research |

|---|---|---|

| ¹H NMR | Number, type, and connectivity of protons. | To identify the different proton environments in the steroid backbone and side chain. |

| ¹³C NMR | Number and type of carbon atoms. | To map the carbon framework of the molecule. |

| 2D COSY | Correlation between coupled protons. | To establish proton-proton connectivities within the molecule. nih.gov |

| HSQC | Correlation between protons and their directly attached carbons. | To assign specific protons to their corresponding carbon atoms. nih.gov |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. rsc.org Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of steroids, as it minimizes fragmentation and primarily produces the molecular ion. rsc.org

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. mdpi.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.gov This fragmentation pattern can be used to confirm the identity of a known compound or to help elucidate the structure of an unknown metabolite. sciex.com In metabolomic studies, LC-MS/MS is used to profile the metabolites of this compound in biological samples like follicular fluid, which can provide insights into its biological roles and pathways. e-century.us

Integrated Analytical Platforms for Complex Biological Samples

The analysis of this compound and its metabolites in complex biological samples, such as plasma, serum, or tissue extracts, often requires the use of integrated analytical platforms. thermofisher.com The most common and powerful of these is the combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). thermofisher.comscispace.comnih.gov

This hyphenated technique leverages the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This allows for the simultaneous quantification of multiple steroids and their metabolites in a single analytical run. excelmale.com Sample preparation is a critical step and often involves techniques like protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix. nih.govexcelmale.com The development and validation of these methods are essential to ensure accuracy, precision, and reliability for clinical and research applications. nih.gov The use of internal standards is also crucial for accurate quantification. nih.gov

LC-MS and GC-MS in Untargeted Metabolomics and Metabolite Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone technologies in the field of steroid analysis, each offering distinct advantages for untargeted metabolomics and targeted quantification.

Untargeted Metabolomics: In untargeted metabolomics, the goal is to comprehensively profile as many metabolites as possible in a biological sample to identify biomarkers or elucidate metabolic pathways. Both LC-MS and GC-MS are powerful tools for this purpose. GC-MS, with its superior chromatographic resolution, is particularly effective for separating structurally similar steroids and is often considered a primary "discovery tool" for defining steroid metabolomes. LC-MS, especially when coupled with tandem mass spectrometry (MS/MS), provides high specificity and is suitable for analyzing a broad range of steroids without the need for chemical derivatization, a step typically required for GC-MS analysis.

Metabolite Quantification: For quantifying specific target compounds like this compound, both techniques are invaluable. LC-MS/MS is frequently hailed as the gold standard for targeted measurement of biomolecules, offering high sensitivity and specificity. Isotope dilution mass spectrometry, where a stable isotope-labeled version of the analyte is used as an internal standard, is a common approach to achieve accurate quantification by correcting for matrix effects and variations during sample preparation. While GC-MS also provides excellent sensitivity and specificity for quantification, it requires steroids to be chemically derivatized to increase their volatility and thermal stability.

The choice between LC-MS and GC-MS often depends on the specific research question, the nature of the steroid (e.g., conjugated or unconjugated), and the desired throughput. For a comprehensive steroid profile that would include this compound, employing both techniques can provide complementary information.

Table 1: Comparison of LC-MS and GC-MS for Steroid Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Sample Derivatization | Not typically required; can analyze conjugated steroids directly. | Required to increase volatility and thermal stability of steroids. |

| Chromatographic Resolution | Good; effective for many steroid separations. | Excellent; provides high-resolution separation of isomers. |

| Primary Application | Gold standard for targeted quantification of known steroids. | Powerful "discovery tool" for untargeted steroid profiling. |

| Ionization | Soft ionization (e.g., ESI, APCI), less fragmentation. | Hard ionization (e.g., EI), extensive fragmentation creating detailed spectra. |

| Throughput | Generally higher, with faster analysis times. | Can be lower due to longer run times and sample preparation. |

| Compound Suitability | Broad, including thermally labile and conjugated steroids. | Limited to volatile and thermally stable (or derivatized) compounds. |

Application of Bioinformatics and Algorithmic Data Processing for Complex Biological Data

The large and complex datasets generated by MS-based steroid profiling necessitate the use of advanced bioinformatics and computational tools for effective data processing and interpretation. These tools are crucial for extracting biologically meaningful information from raw analytical data.

In the context of steroid metabolomics, algorithmic data processing involves several key steps:

Peak Picking and Alignment: Identifying true metabolic signals from instrumental noise and aligning corresponding peaks across multiple samples.

Normalization: Correcting for variations in sample concentration and instrument response.

Statistical Analysis: Employing multivariate statistical methods like Principal Component Analysis (PCA) to visualize data distribution and identify outliers.

More advanced, machine learning-based approaches are increasingly being used to build predictive models for diagnostics and biomarker discovery. For instance, machine learning algorithms can analyze urinary steroid metabolomes to differentiate between benign and malignant adrenal tumors with high sensitivity and specificity. These computational methods can identify the most discriminative steroid markers from a large panel of metabolites. Such an approach could be applied to studies involving this compound to understand its role in various physiological or pathological states by identifying its correlation with other key steroids and clinical outcomes.

Emerging Analytical Technologies for Steroid Metabolite Analysis in Biological Systems

While LC-MS and GC-MS are well-established, emerging technologies are continually pushing the boundaries of steroid analysis, offering enhanced capabilities for resolving the most challenging analytical problems, such as the separation of steroid isomers.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Ion Mobility Spectrometry (IMS) is a rapid, gas-phase separation technique that distinguishes ions based on their size, shape, and charge. When coupled with LC-MS (LC-IMS-MS), it adds a third dimension of separation, significantly increasing peak capacity and resolving isomeric compounds that may be indistinguishable by chromatography and mass spectrometry alone. This is particularly relevant for steroid analysis, where numerous stereoisomers and structural isomers exist. The use of IMS can improve signal-to-noise ratios and provide higher confidence in compound identification. For a molecule like this compound, IMS could be instrumental in separating it from other pregnenolone derivatives and isomers, allowing for more accurate quantification and characterization in complex biological samples.

Supercritical Fluid Chromatography (SFC): Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the advantages of both GC and HPLC, offering high efficiency and fast analysis times. It is particularly well-suited for the analysis and purification of chiral compounds and thermally labile molecules. In steroid analysis, SFC has been used as a sample preparation technique to isolate steroid hormones from biological matrices like urine prior to GC/MS analysis, simplifying the sample cleanup process. Its ability to perform chiral separations makes it a valuable tool for distinguishing between steroid enantiomers.

High-Resolution Mass Spectrometry (HRMS) with Advanced Fragmentation: Modern high-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) systems, provide highly accurate mass measurements, which aids in determining the elemental composition of unknown compounds. When combined with novel fragmentation techniques like electron-activated dissociation (EAD), HRMS can provide detailed structural information. EAD can generate diagnostic fragment ions that are crucial for distinguishing between steroid isomers and isobars without requiring extensive chromatographic separation.

Table 2: Advantages of Emerging Technologies in Steroid Analysis

| Technology | Primary Advantage for Steroid Analysis | Application to this compound |

|---|---|---|

| Ion Mobility-MS (IMS-MS) | Provides an additional dimension of separation based on ion shape and size, resolving isomers that co-elute in LC. | Can separate this compound from other pregnenolone isomers and structurally similar steroids. |

| Supercritical Fluid Chromatography (SFC) | Offers fast, efficient separation, especially for chiral molecules, and can simplify sample preparation. | Useful for purifying the compound from complex matrices and for potential chiral separations if applicable. |

| High-Resolution MS (HRMS) with EAD | Delivers highly accurate mass measurements and unique fragmentation patterns for confident structural elucidation of isomers. | Provides unambiguous identification and structural characterization, distinguishing it from other C21H30O3 isomers. |

Future Perspectives and Emerging Avenues in 16,17 Epoxypregnenolone Research

Discovery of Novel Biocatalysts for Specific Biotransformations

The chemical synthesis of complex steroid derivatives often involves multiple steps, harsh reaction conditions, and the generation of hazardous waste. Biotransformation, using whole-cell or isolated enzymes, offers a green and highly selective alternative. The future in this area for 16,17-Epoxypregnenolone lies in the discovery and engineering of novel biocatalysts capable of performing specific chemical modifications on the steroid nucleus.

Researchers are exploring diverse microbial sources, such as bacteria and fungi, to identify enzymes like hydroxylases, dehydrogenases, and isomerases that can act on the this compound core. These biocatalysts can introduce functional groups at specific positions, leading to the creation of new analogues with potentially improved biological activities. The screening of microbial collections and metagenomic libraries is a promising strategy for discovering enzymes with novel catalytic capabilities. Furthermore, protein engineering techniques, including directed evolution and rational design, can be employed to enhance the activity, stability, and substrate specificity of known enzymes, tailoring them for the precise modification of this compound.

| Biocatalyst Type | Potential Transformation on this compound | Advantage |

| Hydroxylases (e.g., P450s) | Introduction of hydroxyl groups at various positions | Increases polarity; creates new sites for conjugation |

| Dehydrogenases | Oxidation of hydroxyl groups to ketones | Modulates receptor binding and activity |

| Epoxide Hydrolases | Opening of the epoxy ring to form diols | Creates derivatives with different spatial arrangements |

| Glycosyltransferases | Attachment of sugar moieties | Enhances solubility and pharmacokinetic properties |

Structure-Activity Relationship Studies for Enhanced Biological Activity and Selectivity

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. For this compound, SAR studies will guide the rational design of new derivatives with improved therapeutic potential.

Systematic modifications of the this compound scaffold, such as altering substituents on the steroid rings or modifying the side chain, will provide insights into the structural requirements for a desired biological effect. For instance, studies on related pregnenolone (B344588) analogs have shown that introducing different chemical groups can significantly impact their inhibitory activity against enzymes like CYP17 hydroxylase, a key target in prostate cancer. nih.gov By synthesizing a library of this compound derivatives and evaluating their biological activity, researchers can identify key pharmacophores and develop predictive SAR models. nih.gov This knowledge will accelerate the development of compounds with enhanced efficacy and reduced off-target effects. nih.govrsc.orgrsc.org

Integration of Omics Technologies (e.g., Metabolomics) with Functional Studies for Systems Biology Understanding

Omics technologies, such as genomics, proteomics, and metabolomics, provide a global view of cellular processes and are becoming indispensable tools in biomedical research. Integrating these technologies with functional studies of this compound can offer a comprehensive, systems-level understanding of its biological effects.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can be particularly insightful. By treating biological systems with this compound and its derivatives and analyzing the resulting changes in the metabolome, researchers can identify the metabolic pathways that are perturbed. This can reveal the compound's mechanism of action, identify potential biomarkers of its activity, and uncover off-target effects. When combined with transcriptomics and proteomics, this approach can build a detailed picture of the molecular networks affected by this compound, paving the way for a more holistic understanding of its therapeutic and physiological roles.

Advancements in Computational Chemistry for Predictive Research and Drug Design

Computational chemistry and molecular modeling have become integral to the drug discovery and development process, significantly reducing the time and cost associated with identifying and optimizing new drug candidates. nih.govmdpi.comresearchgate.net These in silico approaches are highly applicable to the study of this compound and its derivatives. alliedacademies.orgmdpi.com

Techniques such as molecular docking can predict how these compounds bind to specific protein targets, providing insights into their mechanism of action at a molecular level. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their physicochemical properties. nih.gov Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex, offering a deeper understanding of the binding interactions. mdpi.com Predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can also be employed to assess the drug-like properties of new analogues early in the design phase, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. nih.gov

Key Computational Techniques in this compound Research

| Computational Method | Application | Outcome |

|---|---|---|

| Molecular Docking | Predicts binding orientation of derivatives in a target protein's active site. | Identification of key interactions; ranking of potential inhibitors. nih.gov |

| QSAR | Correlates chemical structure with biological activity. | Predictive models to guide the design of more potent compounds. |

| Molecular Dynamics | Simulates the movement of the compound and its target protein over time. | Understanding of binding stability and conformational changes. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. | Early identification of candidates with poor drug-like properties. nih.gov |

Potential for Synthetic Biology Approaches in Engineered Steroid Production

Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. plos.org This field holds immense promise for the sustainable and cost-effective production of valuable compounds like steroids. nih.gov The application of synthetic biology to engineer microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), could provide a scalable and environmentally friendly platform for producing this compound and its derivatives. nih.gov

By introducing and optimizing heterologous metabolic pathways, researchers can reprogram microbial cells to convert simple carbon sources, like glucose, into complex steroid molecules. This involves assembling a set of genes encoding the necessary biosynthetic enzymes and fine-tuning their expression to maximize product yield and minimize the formation of unwanted byproducts. The "design-build-test-learn" cycle, a core principle of synthetic biology, allows for the iterative improvement of these engineered strains. plos.org This approach not only offers a more sustainable alternative to traditional chemical synthesis but also facilitates the production of novel steroid structures by introducing enzymes with unique catalytic functions into the engineered pathways. nih.govnih.gov

Q & A

Q. Basic

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the epoxide group .

How does the stability of this compound vary under different storage conditions, and what analytical methods validate degradation?

Q. Advanced

- Temperature sensitivity : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) show <5% degradation at –20°C vs. 20–30% at 25°C .

- Light exposure : UV-Vis spectroscopy detects epoxide ring-opening products (λmax shifts from 210 nm to 245 nm) .

- HPLC validation : Use C18 columns with mobile phases (acetonitrile/water) to monitor purity; degradation products elute earlier due to increased polarity .

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. Basic

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate epoxidated products from diols or unreacted starting material .

- Recrystallization : Use ethanol/water mixtures (70:30) to obtain high-purity crystals (melting point 159°C) .

What microbial strains are effective for the biotransformation of this compound, and how are their enzymatic pathways characterized?

Q. Advanced

- Cladosporium sp. IS547 : Converts this compound to 16β-hydroxy derivatives via epoxide hydrolase activity .

- Burkholderia cepacia SE-1 : Catalyzes acetylation at the 3β-position using lipases; optimize with pH 7.0 buffers and 30°C incubation .

- Pathway analysis : Use GC-MS or NMR to identify metabolites and CRISPR-Cas9 to knock out specific oxidase/hydrolase genes .

How can solubility challenges of this compound acetate be addressed in formulation for in vivo studies?

Q. Basic

- Solvent systems : Prepare stock solutions in DMSO (10 mM) and dilute in PBS containing 5% PEG-300 and 0.1% Tween 80 to prevent precipitation .

- Sonication : Apply 37°C ultrasonic baths for 10–15 minutes to disperse aggregates .

What in silico strategies predict the environmental fate and toxicity of this compound metabolites?

Q. Advanced

- QSAR modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity (e.g., LC₅₀ for Daphnia magna) .

- Molecular docking : Simulate interactions with human cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

- Fragment-based analysis : Identify persistent moieties (e.g., epoxide ring) using MassFrontier for hazard prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro